Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-
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Overview
Description
Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-: is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]- typically involves the reaction of 3,5-dimethoxybenzyl alcohol with benzaldehyde derivatives under specific conditions. The reaction often requires the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used to replace methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethoxybenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde
- 3,5-Dihydroxybenzaldehyde
Uniqueness
Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]- is unique due to its multiple methoxy groups and the specific arrangement of these groups around the benzaldehyde core. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,5-bis[(3,5-dimethoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O7/c1-27-20-7-18(8-21(11-20)28-2)15-31-24-5-17(14-26)6-25(13-24)32-16-19-9-22(29-3)12-23(10-19)30-4/h5-14H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZQDYQCLQBRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC(=CC(=C2)C=O)OCC3=CC(=CC(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O7 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464250 |
Source
|
Record name | Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680980-27-2 |
Source
|
Record name | Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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